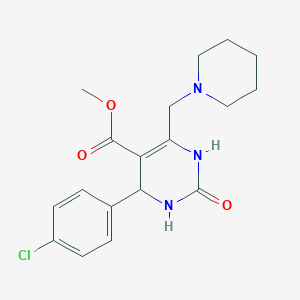![molecular formula C19H23N3O4S B5374087 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5374087.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide, also known as MPSB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide is not fully understood, but it is thought to involve inhibition of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. It has also been found to modulate the activity of several ion channels, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. These effects make it a promising candidate for use in studies of pain and inflammation, as well as other conditions that involve these pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide in lab experiments is its well-characterized mechanism of action and range of biochemical and physiological effects. This makes it a useful tool for studying a variety of pathways and processes. However, one limitation is that it may not be suitable for all experimental settings, as its effects may be too broad or nonspecific for some studies.
Zukünftige Richtungen
There are many potential future directions for research on 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide. One area of interest is the development of more specific and selective derivatives of the compound, which could be used to target specific enzymes or receptors. Another area of interest is the use of this compound in combination with other drugs or compounds, to explore potential synergistic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a variety of experimental settings.
Synthesemethoden
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with N-phenylpiperazine, followed by reduction of the resulting nitro compound with tin and hydrochloric acid. Other methods of synthesis have also been reported, including the reaction of 2-methoxy-5-aminobenzoyl chloride with N-phenylpiperazine and subsequent sulfonation with sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of several enzymes and receptors, as well as anti-inflammatory and analgesic properties. These effects make it a promising candidate for use in a variety of experimental settings, including studies of enzyme kinetics, receptor-ligand interactions, and pain and inflammation.
Eigenschaften
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXAQWZLUAQYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![N-(2-methoxyethyl)-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374025.png)
![2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)

![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)

![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5374050.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B5374055.png)

![3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5374071.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374098.png)
